6-Fluoro-2,2-dimethylchroman-4-one

Description

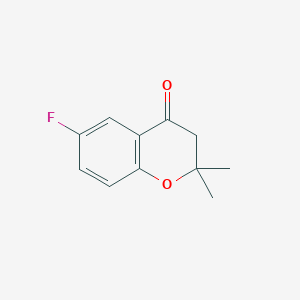

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMDEXLUJRBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453826 | |

| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105799-73-3 | |

| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2,2-dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-2,2-dimethylchroman-4-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure found in numerous biologically active molecules. The incorporation of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this compound a valuable building block for the development of novel therapeutics. This document outlines a robust two-step synthetic pathway, provides detailed experimental protocols, and discusses the analytical techniques for the comprehensive characterization of the title compound.

Introduction

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of a wide array of natural products and synthetic molecules with diverse pharmacological activities. The 2,2-dimethyl substitution pattern on the chroman ring is a common feature in many bioactive compounds. This guide focuses on the 6-fluoro derivative, highlighting a strategic approach to its synthesis that is both efficient and scalable. The presented methodology is grounded in fundamental organic chemistry principles, offering insights into reaction mechanisms and experimental considerations that are crucial for successful synthesis and characterization.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence, commencing with the formation of a key intermediate, 3-(4-fluorophenoxy)-3-methylbutanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target chroman-4-one.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3-(4-Fluorophenoxy)-3-methylbutanoic acid via Michael Addition

The initial step involves the conjugate addition of 4-fluorophenol to 3,3-dimethylacrylic acid. This Michael addition reaction is typically catalyzed by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide then attacks the β-position of the α,β-unsaturated carboxylic acid.

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,2-dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of 6-Fluoro-2,2-dimethylchroman-4-one. This document is designed not as a rigid protocol, but as a foundational resource for researchers and drug development professionals. The chromanone scaffold is a cornerstone in medicinal chemistry, and the introduction of a fluorine atom at the 6-position, combined with the gem-dimethyl group at the 2-position, imparts unique electronic and conformational properties. This guide aims to provide a deep understanding of these characteristics, supported by theoretical insights and established experimental methodologies, to empower further research and application.

Molecular Identity and Significance

This compound is a fluorinated derivative of the chromanone heterocyclic system. Its structure is characterized by a benzene ring fused to a dihydropyranone ring, with a fluorine atom at the 6-position of the aromatic ring and two methyl groups at the 2-position.

Molecular Formula: C₁₁H₁₁FO₂[1] Molecular Weight: 194.20 g/mol [1] CAS Number: 105799-73-3[1] Synonyms: 6-Fluoro-2,2-dimethyl-4-chromanone, 4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2,2-dimethyl-[1]

The strategic placement of the fluorine atom significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in the synthesis of pharmacologically active compounds.[2][3] Chromanone-based structures are investigated for a wide range of pharmacological activities, including potential anticancer and anti-inflammatory properties.[2][4]

Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale and Comparative Insights |

| Appearance | Pale yellow solid | Stated by commercial suppliers.[1] |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. | The related compound, 6-acetyl-2,2-dimethyl-chromane, has a melting point of 93 °C.[6] The melting point of chromanone derivatives is influenced by substitution patterns. For example, 6-methoxy-2-pentylchroman-4-one melts at 55–56 °C, while the 6-chloro analog melts at 42–44 °C.[7] A definitive experimental determination is required. |

| Boiling Point | Not available; likely to decompose at higher temperatures. | High molecular weight heterocyclic compounds often have high boiling points and may decompose before boiling at atmospheric pressure. |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, ethanol, and chloroform.[2] | The fluorine atom can increase lipophilicity.[3] However, highly fluorinated compounds can also exhibit reduced solubility in both aqueous and some organic solvents.[8] Experimental determination is crucial. |

| pKa | Expected to be weakly acidic at the α-protons to the ketone. | The protons on the carbon adjacent to the carbonyl group (C3) will exhibit some acidity, a common feature of ketones. |

| LogP | Estimated to be around 3.5. | The LogP value for the parent isoflavanone is 3.40, and fluorinated analogs are reported to have similar values. This indicates moderate lipophilicity. |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methods for chromanone synthesis, typically involving the reaction of a substituted phenol with a suitable three-carbon synthon. A plausible synthetic workflow is outlined below.

The chemical reactivity is primarily dictated by the ketone functionality and the electron-rich, yet fluorinated, aromatic ring. The ketone can undergo reactions such as reduction to the corresponding alcohol, and the α-protons can be involved in aldol-type condensations. The fluorine atom and the carbonyl group influence the regioselectivity of electrophilic aromatic substitution on the benzene ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. Based on a comprehensive study of substituted 2,2-dimethylchroman-4-one derivatives by Iguchi et al. (2020), the following spectral features can be predicted.[3][9][10][11]

¹H NMR:

-

Aromatic Protons: The fluorine at C6 will influence the chemical shifts and coupling constants of the aromatic protons at C5, C7, and C8. The proton at C5 is expected to appear as a doublet of doublets due to coupling with the C7 proton and the fluorine atom. The C7 and C8 protons will also show characteristic splitting patterns.

-

Methylene Protons (C3): A singlet is expected around δ 2.70 ppm for the two protons at the C3 position.[3]

-

Gem-dimethyl Protons (C2): A singlet integrating to six protons is anticipated around δ 1.40–1.50 ppm.[3]

¹³C NMR:

-

Carbonyl Carbon (C4): A signal is expected in the downfield region, typical for a ketone.

-

Aromatic Carbons: The carbon directly attached to the fluorine (C6) will show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent.

-

Quaternary Carbon (C2): A signal corresponding to the carbon bearing the two methyl groups.

-

Methylene Carbon (C3): A signal for the CH₂ group.

-

Methyl Carbons: A signal for the equivalent methyl groups.

The study by Iguchi et al. provides a detailed analysis of substituent effects on the chemical shifts, which can be used as a reference for the precise assignment of the signals for the 6-fluoro derivative.[3][9][10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a molecular ion peak (M⁺˙) at m/z 194. The fragmentation pattern will be characteristic of the chromanone ring system. Key fragmentation pathways would likely involve:

-

Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for chromones and related compounds, leading to the cleavage of the dihydropyranone ring.

-

Loss of a methyl group: Fragmentation of one of the gem-dimethyl groups to form a stable carbocation.

-

Loss of CO: Elimination of a carbon monoxide molecule from the ketone functionality.

The presence of the fluorine atom will be evident in fragments containing the aromatic ring. The high mass accuracy of modern mass spectrometers allows for the unambiguous determination of the elemental composition of the fragment ions.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of chromanones.[12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-fluorophenol (1 eq.) and 3,3-dimethylacrylic acid (1.1 eq.).

-

Acid Catalyst: Carefully add polyphosphoric acid (PPA) as the solvent and catalyst. The amount should be sufficient to ensure good stirring.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of Melting Point

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.[13]

-

Measurement: Place the capillary tube in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[13]

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.[13]

Solubility Determination

-

Sample Preparation: Add an excess of the solid compound to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for 24-48 hours to reach equilibrium.[2]

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Quantification: Carefully take an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[9][14]

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[15]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Mass Spectrometry Analysis

-

Sample Introduction: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Fragmentation Analysis: If using a tandem mass spectrometer, select the molecular ion (m/z 194) and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum, which will provide detailed information about the fragmentation pathways.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to the unique properties conferred by its fluorinated chromanone scaffold. While specific experimental data for some of its fundamental physicochemical properties are yet to be widely published, this guide provides a robust framework for its synthesis, characterization, and analysis. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers to explore the potential of this and related compounds in drug discovery and development.

References

-

Gobin, V., et al. (2014). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. PMC. Retrieved January 18, 2026, from [Link]

-

LookChem. (n.d.). Cas 105799-73-3, this compound. Retrieved January 18, 2026, from [Link]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. Retrieved January 18, 2026, from [Link]

-

Indian Academy of Sciences. (2012). A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. Journal of Chemical Sciences, 124(5), 1097–1105. Retrieved January 18, 2026, from [Link]

-

Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Retrieved January 18, 2026, from [Link]

-

Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed. Retrieved January 18, 2026, from [Link]

-

CONICET. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]

-

LookChem. (n.d.). Cas 105799-73-3, this compound. Retrieved January 18, 2026, from [Link]

-

Semantic Scholar. (n.d.). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Retrieved January 18, 2026, from [Link]

-

SlidePlayer. (2021). experiment (1) determination of melting points. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC. Retrieved January 18, 2026, from [Link]

-

PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PMC. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2014). Analysis of fluorinated proteins by mass spectrometry. PubMed. Retrieved January 18, 2026, from [Link]

-

National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved January 18, 2026, from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved January 18, 2026, from [Link]

-

PubMed. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 389-398. Retrieved January 18, 2026, from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved January 18, 2026, from [Link]

-

YouTube. (2014). How to Prepare an NMR Sample. Retrieved January 18, 2026, from [Link]

-

DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2009). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. PMC. Retrieved January 18, 2026, from [Link]

Sources

- 1. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. Cas 105799-73-3,this compound | lookchem [lookchem.com]

- 6. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. youtube.com [youtube.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. ias.ac.in [ias.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Spectroscopic Characterization of 6-Fluoro-2,2-dimethylchroman-4-one: A Technical Guide

Introduction to 6-Fluoro-2,2-dimethylchroman-4-one

This compound, with the molecular formula C₁₁H₁₁FO₂, belongs to the chromanone class of compounds.[1] The presence of a fluorine atom at the 6-position and gem-dimethyl groups at the 2-position of the chromanone scaffold significantly influences its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure in various chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Constants:

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| 2 x CH₃ (C2) | ~1.5 | s | - | Singlet due to two equivalent methyl groups with no adjacent protons. |

| CH₂ (C3) | ~2.7 | s | - | Singlet due to the methylene protons adjacent to a quaternary carbon and a carbonyl group. |

| H-8 | ~7.0 | d | J ≈ 9.0 | Doublet due to ortho coupling with H-7. |

| H-7 | ~7.2 | dd | J ≈ 9.0, 3.0 | Doublet of doublets due to ortho coupling with H-8 and meta coupling with H-5. |

| H-5 | ~7.6 | dd | J ≈ 8.5, 3.0 | Doublet of doublets due to ortho coupling with the fluorine at C6 and meta coupling with H-7. |

Rationale for Predictions: These predictions are based on the analysis of substituted 2,2-dimethylchroman-4-one derivatives.[2][3][4] The electron-withdrawing nature of the fluorine atom at the 6-position will influence the chemical shifts of the aromatic protons, particularly H-5 and H-7.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: ~3-4 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed.

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (JCF) in Hz | Rationale |

| 2 x CH₃ (C2) | ~25 | - | Aliphatic methyl carbons. |

| C3 | ~48 | - | Aliphatic methylene carbon. |

| C2 | ~78 | - | Quaternary aliphatic carbon. |

| C8 | ~118 | d, J ≈ 8 | Aromatic CH ortho to the ether oxygen. |

| C4a | ~120 | d, J ≈ 24 | Aromatic quaternary carbon para to the fluorine. |

| C5 | ~114 | d, J ≈ 23 | Aromatic CH ortho to the fluorine. |

| C7 | ~127 | d, J ≈ 8 | Aromatic CH meta to the fluorine. |

| C8a | ~155 | s | Aromatic quaternary carbon attached to the ether oxygen. |

| C6 | ~158 | d, J ≈ 240 | Aromatic carbon directly bonded to fluorine (large one-bond coupling). |

| C4 (C=O) | ~190 | d, J ≈ 3 | Carbonyl carbon, small coupling to fluorine may be observed. |

Rationale for Predictions: The chemical shifts are estimated based on data for 6-Fluorochroman-4-one and other substituted chromanones.[5][6] The large one-bond C-F coupling constant is a characteristic feature.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply a Fourier transform with exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ketone) | 1680-1660 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-F stretch | 1250-1000 | Strong |

| C-O stretch (ether) | 1250-1000 | Strong |

Rationale for Predictions: The most characteristic peak will be the strong absorption from the conjugated ketone carbonyl group. The exact position will be influenced by the electronic effects of the substituents on the aromatic ring. The C-F and C-O stretching vibrations will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Processing: The software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 194. The presence of one fluorine atom will result in a monoisotopic peak.

-

Major Fragment Ions:

-

[M - CH₃]⁺ (m/z 179): Loss of a methyl group from the gem-dimethyl group is a likely fragmentation pathway.

-

Retro-Diels-Alder (RDA) fragmentation: Cleavage of the heterocyclic ring can lead to characteristic fragment ions.

-

Loss of CO: A peak corresponding to [M - 28]⁺ may be observed.

-

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

Source temperature: 200-250 °C

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizing the Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the detailed experimental protocols and utilizing the predicted spectral data and interpretation guidelines, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided rationale, grounded in established spectroscopic principles and data from analogous compounds, ensures a high degree of scientific integrity.

References

-

LookChem. This compound. Available at: [Link]

-

Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available at: [Link]

-

PubMed. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

-

MDPI. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available at: [Link]

-

ACS Publications. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Available at: [Link]

-

SpectraBase. 6-Fluoro-4-chromanone. Available at: [Link]

-

National Center for Biotechnology Information. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Available at: [Link]

-

PureSynth. 6-Fluoro-2-Methyl-4-Chromanone 97.0%(GC). Available at: [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

-

PubMed. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Available at: [Link]

-

Modgraph. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Fluoro-2,2-dimethylchroman-4-one and its Analogs

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of chroman-4-one derivatives, with a specific focus on 6-Fluoro-2,2-dimethylchroman-4-one. While a deposited crystal structure for this specific molecule is not publicly available at the time of this writing, this document will leverage the analysis of closely related fluorinated chromanone structures to provide a detailed, practical framework for researchers, scientists, and drug development professionals. The principles and protocols described herein are directly applicable to the structural elucidation of this and similar compounds, which are of significant interest in medicinal chemistry.[1][2]

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one framework is a privileged heterocyclic moiety that forms the core of numerous biologically active natural products and synthetic compounds.[1][3] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive scaffolds in drug discovery. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[2]

Precise knowledge of the three-dimensional atomic arrangement, as provided by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4] This guide will walk through the critical steps of a typical crystal structure analysis, from obtaining suitable crystals to the detailed interpretation of the resulting structural data.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A successful single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal.[5] Therefore, meticulous attention to the synthesis and crystallization of the target compound is the essential first step.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process. A plausible and commonly employed route involves the reaction of a substituted phenol with a suitable three-carbon synthon, followed by an intramolecular cyclization.

Diagram: Proposed Synthetic Pathway for this compound

Caption: A generalized synthetic workflow for chroman-4-one derivatives.

Crystallization Protocols

Obtaining diffraction-quality single crystals is often a process of methodical screening of various conditions. For chroman-4-one derivatives, which are typically small organic molecules, several common crystallization techniques can be employed.

Table 1: Common Crystallization Techniques for Chroman-4-one Derivatives

| Technique | Description | Key Parameters to Vary |

| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals form. | Solvent system, temperature, rate of evaporation (controlled by the opening of the vessel). |

| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is allowed to equilibrate with the vapor of a more volatile anti-solvent. | Solvent/anti-solvent pair, temperature, concentration. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Solvent, cooling rate, temperature range. |

Step-by-Step Protocol for Slow Evaporation:

-

Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at room temperature.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

The ideal crystal for single-crystal X-ray diffraction should be a well-formed, single, transparent specimen with dimensions typically between 0.1 and 0.3 mm in all directions.[5]

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The resulting diffraction pattern is a three-dimensional map of the reciprocal lattice of the crystal.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: The major stages of a single-crystal X-ray diffraction experiment.

Data Collection Parameters

Modern diffractometers automate the process of data collection. Key parameters that are set include the X-ray source (e.g., Mo or Cu Kα radiation), temperature (typically cryo-cooled to 100 K to minimize thermal motion), and the data collection strategy (e.g., a series of omega and phi scans).[6]

Data Processing

The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l). This process involves:

-

Indexing: Determining the unit cell parameters and the crystal's orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

The ultimate goal is to generate a model of the atomic arrangement that accurately reproduces the experimentally observed diffraction data. This is typically an iterative process.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods aim to determine these initial phases. For small molecules like chromanones, direct methods are highly effective. These statistical methods identify relationships between the phases of strong reflections.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic parameters (coordinates, and thermal displacement parameters) to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved structure. Software such as SHELXL is widely used for this purpose.[7][8]

Table 2: Hypothetical Crystallographic Data for this compound (Based on data from closely related structures like 6-fluoro-4-oxochroman-2-carboxylic acid)[9]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁FO₂ |

| Formula Weight | 194.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 98.5 |

| Volume (ų) | 985 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.308 |

| R-factor (final) | < 0.05 |

Analysis of the Crystal Structure: Unveiling Molecular Interactions

A refined crystal structure provides a wealth of information beyond just the connectivity of atoms. A thorough analysis reveals details about molecular conformation, packing, and intermolecular interactions, which are crucial for understanding the compound's behavior in the solid state and for informing drug design.

Molecular Conformation

The chroman-4-one ring system is not planar. The dihydropyran ring typically adopts a conformation that minimizes steric strain, such as a half-chair or an envelope conformation. The precise conformation will be dictated by the substituents on the ring. For this compound, the gem-dimethyl group at the C2 position will significantly influence the puckering of the dihydropyran ring.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves in a repeating three-dimensional lattice. This packing is governed by a network of intermolecular interactions. For a molecule like this compound, several types of non-covalent interactions are expected to play a role:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and can interact with C-H donors from neighboring molecules.

-

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with adjacent molecules.

-

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in short contacts with electronegative atoms.

-

van der Waals Forces: These ubiquitous forces contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[10][11] The Hirshfeld surface is a three-dimensional surface that defines the region in space where the electron density of a molecule is greater than that of all other molecules in the crystal.

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and highlight specific intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which correspond to strong interactions like hydrogen bonds.

Diagram: Hirshfeld Surface Analysis Workflow

Caption: A workflow for the analysis of intermolecular interactions using Hirshfeld surfaces.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments of different molecules or polymorphs.

Conclusion: From Structure to Application

The crystal structure analysis of this compound, or any of its analogs, provides invaluable insights for the drug development process. A detailed understanding of the molecule's three-dimensional structure and its preferred intermolecular interactions can guide the design of more potent and selective inhibitors, aid in the prediction of solid-state properties, and inform formulation strategies. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this critical structural information.

References

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version. University of Illinois. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Chemistry Teaching Labs. [Link]

-

ASM International. (n.d.). Single-Crystal X-Ray Diffraction. ASM Digital Library. [Link]

-

Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

-

Tiekink, E. R., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 497-513. [Link]

-

Wikipedia. (2023). DOT (graph description language). [Link]

-

Sheldrick, G. M. (1993). SHELXL-93 Manual. [Link]

-

Kumar, A., & Kumar, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(7), 1385-1403. [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [Link]

-

Jas, G., et al. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o552-o553. [Link]

-

al-Rashida, M., et al. (2012). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o105. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

Chad's Blog. (2021). Building diagrams using graphviz. [Link]

-

Graphviz. (n.d.). User Guide. [Link]

-

Chen, P., Qian, S., Shi, Z. Q., & Wu, Y. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o132. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7454290, 2,2-Dimethyl-chroman-4-one. [Link]

-

Jas, G., et al. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10398468, 6-Acetyl-2,2-Dimethylchroman-4-One. [Link]

-

LookChem. (n.d.). Cas 105799-73-3,this compound. [Link]

-

Senge, M. O., & MacGowan, S. A. (2010). CCDC deposition numbers for small molecule single crystal structure determinations of chlorophyll related hydroporphyrins. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688893, 6-Fluoro-3-formylchromone. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153746946, 2-Chloro-6-fluoro-1,3-dimethylquinoline-4-thione. [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. crystalexplorer.net [crystalexplorer.net]

- 11. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: Elucidating the Biological Activity of Fluorinated Chromanone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Chromanone Scaffolds and Fluorine Chemistry

The chromanone (2,3-dihydro-1-benzopyran-4-one) framework is a privileged heterocyclic scaffold, forming the core of numerous naturally occurring and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] These compounds have garnered significant attention in medicinal chemistry due to their diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4] Concurrently, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. Over 10% of newly registered pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on molecular properties.[5]

Fluorine's unique attributes—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can dramatically modulate a molecule's physicochemical characteristics. This includes increasing metabolic stability by blocking sites of oxidative metabolism, enhancing binding affinity to target proteins through unique electronic interactions, and improving membrane permeability, which can facilitate passage across biological barriers like the blood-brain barrier.[6] The introduction of fluorine can also alter the acidity or basicity of nearby functional groups, further influencing drug-receptor interactions.[7]

This guide provides a comprehensive exploration of the biological activities of fluorinated chromanone derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the structure-activity relationships (SAR) and mechanisms of action that underpin their therapeutic potential. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated chromanone derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines.[4][8] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the induction of cellular stress pathways.

Mechanism of Action: Enzyme Inhibition and Oxidative Stress

A primary anticancer strategy for these compounds involves the inhibition of enzymes crucial for tumor growth and survival. For instance, certain fluorinated chroman derivatives have shown significant inhibitory activity against aromatase , a key enzyme in estrogen biosynthesis, making them relevant for hormone-dependent breast cancer.[4] Another important target is Sirtuin 2 (SIRT2) , a protein deacetylase implicated in cell cycle regulation and tumorigenesis.[4][9] Inhibition of SIRT2 by chromanone derivatives can lead to the hyperacetylation of proteins like α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest, ultimately inhibiting tumor growth.[9][10]

The introduction of fluorine can enhance the potency and selectivity of these inhibitors. For example, electron-withdrawing substituents, such as halogens, in the 6- and 8-positions of the chromanone ring have been shown to be favorable for potent SIRT2 inhibition.[9]

Furthermore, some fluorinated chromanone derivatives exert their cytotoxic effects by inducing oxidative stress . These compounds can increase intracellular levels of reactive oxygen species (ROS) and decrease concentrations of glutathione (GSH), a key antioxidant.[11][12] This imbalance leads to significant DNA damage and triggers programmed cell death pathways, such as apoptosis and autophagy, in cancer cells.[11][12]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of fluorinated chromanones is highly dependent on the position and nature of their substituents.

-

Fluorination Pattern: The placement of fluorine on the chromanone scaffold is critical. For instance, a 7-fluoro substituted chroman-4-one showed only weak SIRT2 inhibitory activity, whereas modifications at the 6- and 8-positions with electron-withdrawing groups proved more effective.[9]

-

Substituents at C-2: The length and branching of alkyl chains at the 2-position significantly influence activity. Studies on SIRT2 inhibitors revealed that an n-propyl or n-pentyl chain at this position can be optimal for inhibitory effect.[9]

-

Aromatic Ring Substituents: For derivatives with a 2-aryl group, the substitution pattern on this phenyl ring also plays a key role. Fluorine substitution at the 4'-position has been noted for its impact on inhibitory properties against various cell lines.[13]

Quantitative Data on Anticancer Activity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Target/Mechanism | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | - | 1.5 | SIRT2 Inhibition | [9] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | - | 4.5 | SIRT2 Inhibition | [9] |

| 3-benzylideneflavanone Derivative 1 | Various Colon Cancer Lines | 8 - 20 | ROS Induction, Apoptosis | [12] |

| 3-benzylideneflavanone Derivative 3 | Various Colon Cancer Lines | 15 - 30 | ROS Induction, Apoptosis | [12] |

| 3-benzylideneflavanone Derivative 5 | Various Colon Cancer Lines | 15 - 30 | ROS Induction, Apoptosis | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the IC₅₀ value of a fluorinated chromanone derivative against a cancer cell line (e.g., MCF-7, A549).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated chromanone derivative in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow for multiple cell doubling times, providing a robust measure of cytostatic or cytotoxic effects.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Fluorinated chromanones have demonstrated promising activity against a range of bacteria and fungi.[5][14][15]

Mechanism of Action

The antibacterial and antifungal effects of these compounds are believed to arise from multiple mechanisms, including:

-

Disruption of Membrane Function: Flavonoids, the parent class of compounds, can interfere with the cytoplasmic membrane's function and permeability.[13]

-

Inhibition of Nucleic Acid Synthesis: Suppression of DNA and RNA synthesis is another key mechanism attributed to these scaffolds.[13]

-

Energy Metabolism Interference: Flavonoids can disrupt the energy metabolism of microbial cells, leading to growth inhibition.[13]

The incorporation of fluorine can enhance these activities. For example, the introduction of fluorine and iodine on the chromone ring has been shown to enhance antimicrobial activity.[14]

Spectrum of Activity and SAR

Fluorinated chromanones have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (e.g., Aspergillus niger, Candida albicans).[5][15]

-

Fluorine Position: A fluorine atom at the C4' position of a related flavonoid scaffold showed remarkable inhibitory properties against several bacterial strains.[13]

-

Hybrid Molecules: Creating hybrid molecules, such as combining a fluorinated chromone with a tetrazole moiety, has yielded derivatives with potent activity. One such compound exhibited a minimal inhibitory concentration (MIC) of 20 µg/mL against P. aeruginosa.[14]

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluorine-containing chromone-tetrazole hybrid | Pseudomonas aeruginosa | 20 | [14] |

| Hydrazide-spiro chromanone 8 | Staphylococcus aureus | - (MIC = 1.64 µM) | [15] |

| Hydrazide-spiro chromanone 8 | Escherichia coli | - (MIC = 1.64 µM) | [15] |

| Hydrazide-spiro chromanone 8 | Candida albicans | - (MIC = 6.57 µM) | [15] |

| Hydrazone-spiro chromanone 17 | Various Microbes | - (MIC = 1.88-3.75 µM) | [15] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the process for determining the MIC of a novel fluorinated chromanone derivative.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neuroinflammation are underlying factors in a host of debilitating diseases, from rheumatoid arthritis to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][17] Fluorinated chromanones are being investigated for their potential to modulate these pathological processes.

Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of chromanone derivatives are often linked to their ability to suppress the production of pro-inflammatory mediators.

-

Inhibition of NO Production: Overactivation of neutrophils and macrophages can lead to excessive production of nitric oxide (NO), a key inflammatory mediator. Certain chromone derivatives have shown a potent ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][8]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Some chromanone analogues can prevent the translocation of NF-κB from the cytoplasm to the nucleus in microglia (the brain's immune cells), thereby decreasing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[17] This is achieved by interfering with upstream signaling cascades, such as the TLR4-mediated TAK1/NF-κB and PI3K/Akt pathways.[17]

For example, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one exhibited a prominent anti-inflammatory effect with an IC₅₀ value of 5.0 ± 1.4 μM against superoxide anion generation in neutrophils.[16]

Neuroprotection and Multi-Targeting in Alzheimer's Disease

In the context of neurodegenerative diseases, the chromanone scaffold is being explored for developing multi-target agents.[18][19][20]

-

Enzyme Inhibition: Derivatives are being designed to simultaneously inhibit acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme that contributes to oxidative stress in the brain.[20] One optimal hybrid compound showed potent dual inhibition with IC₅₀ values of 0.58 µM for AChE and 0.41 µM for MAO-B.[20]

-

Amyloid-β Aggregation Inhibition: Some chromones can inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease, and protect neuronal cells from amyloid-induced toxicity.[18][20]

-

Neurogenesis Promotion: Certain chromone compounds have been found to promote neuronal differentiation and survival through pathways like Akt/FOXG1.[18]

The lipophilicity conferred by fluorine can be particularly advantageous here, potentially enhancing the ability of these compounds to cross the blood-brain barrier.[6]

Signaling Pathway: NF-κB Inhibition by Chromanone Derivatives

The diagram below illustrates the mechanism by which certain chromanone derivatives can suppress neuroinflammation by inhibiting the NF-κB signaling pathway.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]

- 6. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Chroman-4-ones

Abstract: The chroman-4-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Strategic modification of this scaffold provides a powerful tool for modulating potency and selectivity towards various therapeutic targets. This technical guide focuses specifically on the influence of substituents at the 6-position of the chroman-4-one ring. We will provide an in-depth analysis of the structure-activity relationships (SAR) governing the compound's efficacy as Sirtuin 2 (SIRT2) inhibitors for neurodegenerative diseases, as well as their potential as anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive synthesis of the current state of knowledge to guide future drug discovery efforts.

The Chroman-4-one Scaffold: A Privileged Core in Medicinal Chemistry

Chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, consists of a benzene ring fused to a dihydropyranone ring.[4][5] This structural motif is found in a variety of naturally occurring flavonoids and isoflavonoids, which are known for their diverse pharmacological properties.[4][6] The versatility of the chroman-4-one scaffold allows for substitutions at multiple positions (C2, C3, C5, C6, C7, C8), with each modification capable of significantly altering the molecule's interaction with biological targets.[7]

The 6-position, located on the benzene ring, is particularly critical. Its substitution directly influences the electronic properties and steric profile of the aromatic system, which is often involved in crucial π-π stacking, hydrogen bonding, or hydrophobic interactions within enzyme active sites. As this guide will demonstrate, the nature of the substituent at the 6-position—whether it is electron-donating or electron-withdrawing, bulky or compact—is a key determinant of the compound's biological activity and selectivity.[1][2]

Synthetic Strategies for 6-Substituted Chroman-4-ones

The construction of the 6-substituted chroman-4-one scaffold is most commonly achieved through a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[1][8] This efficient one-step procedure allows for the reaction of commercially available 5'-substituted-2'-hydroxyacetophenones with various aldehydes, providing a direct route to the desired products. The use of microwave irradiation has been shown to significantly improve reaction times and yields.[1][2]

Featured Protocol: Microwave-Assisted Synthesis of 2-Alkyl-6-Substituted-Chroman-4-ones

This protocol describes a robust and efficient method for synthesizing the chroman-4-one core, adapted from methodologies proven effective for generating libraries of analogues for SAR studies.[1][3]

Causality and Self-Validation: The choice of a strong, non-nucleophilic base like diisopropylamine (DIPA) is critical to promote the initial aldol condensation without competing side reactions. Microwave heating provides rapid and uniform energy transfer, accelerating the reaction and often leading to cleaner product profiles compared to conventional heating. The success of the reaction is validated by the intramolecular oxa-Michael addition, which is thermodynamically driven and results in the stable heterocyclic ring system. Progress can be monitored via Thin Layer Chromatography (TLC).

Step-by-Step Methodology:

-

Reactant Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, combine the appropriate 5'-substituted-2'-hydroxyacetophenone (1.0 eq.), the desired aldehyde (1.2 eq.), and N,N-diisopropylamine (DIPA) (2.0 eq.).

-

Solvent Addition: Add absolute ethanol (3-5 mL) to the vial to dissolve the reactants.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160-170 °C for 1-2 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure 6-substituted chroman-4-one derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Microwave-assisted synthesis of 6-substituted chroman-4-ones.

Structure-Activity Relationship (SAR) Analysis

SIRT2 Inhibition and Neuroprotective Potential

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a significant therapeutic target for age-related neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2] Inhibition of SIRT2 has been shown to be neuroprotective. Chroman-4-ones have been identified as potent and selective SIRT2 inhibitors.[1][9]

The SAR for SIRT2 inhibition is well-defined, with the 6-position playing a pivotal role:

-

Electron-Withdrawing Groups are Favorable: Large, electron-withdrawing substituents at the 6- and 8-positions are crucial for high potency.[1][2][9] For instance, replacing a 6-chloro substituent with an electron-donating methoxy group leads to a significant decrease in inhibitory activity.[2] The presence of halogens like chlorine or bromine at these positions enhances activity, potentially through halogen bonding interactions with the enzyme's backbone.[8]

-

Substituent at 6-Position is Critical: The absence of a substituent at the 6-position results in a dramatic loss of potency, indicating that this position is more critical for activity than the 8-position.[1][2]

-

Electronic Nature is Key: A clear trend shows that electron-poor chroman-4-ones are generally more potent inhibitors than their electron-rich counterparts.[1][2]

-

Other Structural Requirements: Potency is also dependent on an intact carbonyl group at the 4-position and an alkyl chain of three to five carbons at the 2-position.[1][2]

Caption: Key SAR findings for SIRT2 inhibition by chroman-4-ones.

Table 1: SIRT2 Inhibitory Activity of 6-Substituted Chroman-4-one Derivatives

| Compound ID | 2-Substituent | 6-Substituent | 8-Substituent | SIRT2 IC₅₀ (µM) | Reference |

| 1a | n-Pentyl | Cl | Br | 4.3 | [1] |

| 1f | n-Pentyl | Cl | H | 10.6 | [1] |

| 1g | n-Pentyl | NO₂ | H | 10.9 | [1] |

| 1h | n-Pentyl | OMe | H | >100 | [1] |

| 1i | n-Pentyl | H | Br | 21.0 | [1] |

| - | n-Pentyl | Br | Br | 1.5 | [2][9] |

| 6i | n-Pentyl | Br | Cl | 1.8 | [8] |

Data synthesized from multiple sources for comparative analysis.[1][2][8][9]

Anticancer Activity

The chroman-4-one scaffold is also prevalent in compounds investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] While the SAR for anticancer activity is more diverse and target-dependent than for SIRT2 inhibition, some general principles can be observed. Modifications often focus on the introduction of arylidene or other complex moieties at the 3-position, with the 6-position substituents modulating overall potency.

Thiochroman-4-ones (where the ring oxygen is replaced by sulfur) have shown particular promise as anticancer agents.[11][12] Studies on 3-arylidenechroman-4-ones and their thio-analogs have demonstrated that compounds with a thiochromanone skeleton often exhibit higher anticancer activity.[11]

Table 2: Cytotoxic Activity of Selected Chroman-4-one Derivatives

| Scaffold Type | Compound Description | Cell Line | Activity Metric | Value (µM) | Reference |

| Chroman-2,4-dione | Bearing halogen on exocyclic phenyl ring (Cpd 13) | MOLT-4 | IC₅₀ | 24.4 | [10] |

| Chroman-2,4-dione | Bearing halogen on exocyclic phenyl ring (Cpd 13) | HL-60 | IC₅₀ | 42.0 | [10] |

| 3-Arylidene-thiochroman-4-one | Various substitutions | NCI-60 Panel | GI₅₀ | Varies | [11] |

| 2-Pyridylethyl-chroman-4-one | 2-(2-(pyridin-2-yl)ethyl) derivative | MCF-7, A549 | Antiproliferative | Significant | [7] |

Note: Direct SAR for the 6-position in anticancer activity is less systematically documented in the provided sources compared to SIRT2 inhibition, often being part of a broader substitution pattern.

Anti-inflammatory Properties

Chroman-4-one derivatives have been evaluated for their ability to mitigate inflammatory responses.[4][13][14] Their mechanism often involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), or the reduction of nitric oxide (NO) production.[4][14]

SAR studies in this area have shown that substituents on the chroman ring system significantly impact anti-inflammatory potential. For example, in a series of N-acyl and O-acyl chroman derivatives, the chain length and branching of amide or ester moieties at the 6-position (as part of a carboxychroman) had a significant effect on the inhibition of TNF-α-induced ICAM-1 expression.[13] Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was identified as a particularly potent agent.[13]

Table 3: Anti-inflammatory Activity of Selected Chroman Derivatives

| Compound ID | Core Structure | Activity Measured | Result | Reference |

| 3h | 4-Ferrocenylchroman-2-one | Inhibition of NO, IL-6, TNF-α production | Potent inhibition, suppression of NF-κB and MAPKs | [14] |

| 14 | 6-Carboxamido-chroman | Inhibition of TNF-α-induced ICAM-1 expression | Most potent compound in the series | [13] |

| - | 3,5,7-Trihydroxy-2-(4'-fluorophenyl)chroman-4-one | Inhibition of IL-1β, IL-6, and TNF-α | Significant decrease in inflammatory markers | [4] |

Key Experimental Protocols for Biological Evaluation

In Vitro SIRT2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against human SIRT2, based on methods described in the literature.[1][2]

Principle: The assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate. In the presence of an inhibitor, the rate of deacetylation decreases, leading to a reduced fluorescent signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), recombinant human SIRT2 enzyme, NAD+, and a fluorogenic acetylated peptide substrate.

-

Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve the desired final concentrations for testing.

-

Assay Plate Setup: In a 96-well microplate, add the test compound dilutions, SIRT2 enzyme, and NAD+. Include controls for no inhibition (DMSO vehicle) and background (no enzyme).

-

Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay to evaluate the cytotoxic effect of compounds on cancer cell lines.[10]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC₅₀ or GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The 6-position of the chroman-4-one scaffold is a critical modulator of biological activity. For SIRT2 inhibition, a clear SAR has been established, where large, electron-withdrawing groups at the 6-position are paramount for achieving low micromolar potency. This knowledge provides a rational basis for designing next-generation neuroprotective agents. In the realms of anticancer and anti-inflammatory research, the role of the 6-substituent is often intertwined with other structural modifications, but it remains an important handle for fine-tuning activity and selectivity.